![molecular formula C24H20NOP B14420709 N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide CAS No. 82572-08-5](/img/structure/B14420709.png)
N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide is an organic compound that features a naphthalene ring, an ethylidene group, and a diphenylphosphinic amide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide typically involves the condensation of naphthalene-2-carbaldehyde with diphenylphosphinic amide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield naphthalene derivatives with additional oxygen functionalities, while reduction may produce simpler hydrocarbon structures.
Wissenschaftliche Forschungsanwendungen
N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It may be employed in studies involving molecular interactions and binding affinities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism by which N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Naphthalen-2-yl-ethylidene)-malononitrile: A compound with similar structural features but different functional groups.
N-(1-Naphthyl)ethylenediamine: Another naphthalene-based compound with distinct chemical properties.
Uniqueness
N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide is unique due to its combination of a naphthalene ring, ethylidene group, and diphenylphosphinic amide moiety. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
82572-08-5 |
|---|---|
Molekularformel |
C24H20NOP |
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
N-diphenylphosphoryl-1-naphthalen-2-ylethanimine |
InChI |
InChI=1S/C24H20NOP/c1-19(21-17-16-20-10-8-9-11-22(20)18-21)25-27(26,23-12-4-2-5-13-23)24-14-6-3-7-15-24/h2-18H,1H3 |
InChI-Schlüssel |
MSCNVWHWWDIUQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


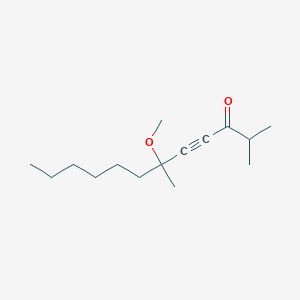
![2-[(2,3,4,5,6-Pentafluorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14420630.png)
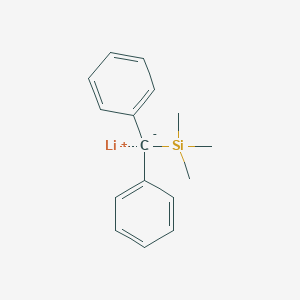
![2,4,6-Tris[(dibutylamino)methyl]phenol](/img/structure/B14420639.png)

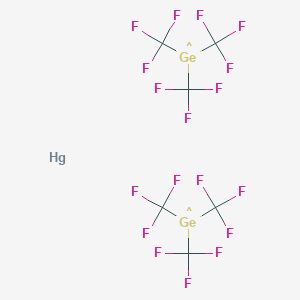

![N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14420666.png)


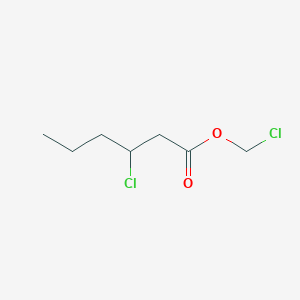

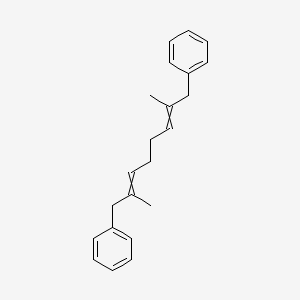
![Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]-](/img/structure/B14420701.png)
